2,2,3-Trimethylbutan-1-ol

Overview

Description

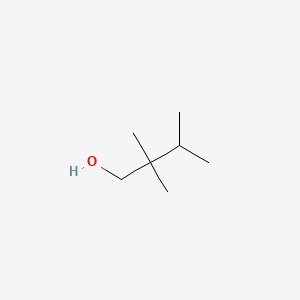

2,2,3-Trimethylbutan-1-ol (IUPAC name) is a branched primary alcohol with the molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol. Structurally, it features a hydroxyl group (-OH) attached to the first carbon of a butane chain substituted with three methyl groups at positions 2, 2, and 3.

Preparation Methods

Preparation Methods

The preparation of 2,2,3-trimethylbutan-1-ol can be approached through various synthetic routes. Below are some notable methods:

Catalytic Conversion of Dimethyl Ether

One of the primary methods for synthesizing this compound involves the catalytic conversion of dimethyl ether (DME). This process can be optimized using solid acid catalysts at low temperatures to enhance selectivity towards the desired alcohol. The reaction conditions typically include:

- Temperature: 453–493 K

- Pressure: 60–250 kPa

- Catalyst: Halide-free crystalline solid acids

This method effectively minimizes unwanted side reactions such as skeletal isomerization and β-scission that could lead to by-products instead of the target compound.

Hydroformylation of Alkenes

Another method involves the hydroformylation of suitable alkenes followed by reduction. For instance, starting from 2-methyl-2-pentene can yield this compound after appropriate hydroformylation conditions are applied:

- Reagents: Alkenes, carbon monoxide (CO), hydrogen (H₂)

- Catalysts: Transition metal catalysts (e.g., rhodium or cobalt complexes)

This approach allows for the introduction of functional groups and can be tailored to improve yield through optimization of reaction parameters such as temperature and pressure.

Grignard Reaction

The Grignard reaction is another viable pathway where a Grignard reagent reacts with a suitable carbonyl compound. For example:

- Reagents: Grignard reagent (e.g., methyl magnesium bromide)

- Carbonyl compound: Isobutyraldehyde

This method results in the formation of tertiary alcohols and can be effective in producing high yields of this compound when controlled properly.

Comparative Analysis of Preparation Methods

The following table summarizes the key characteristics of the different preparation methods for this compound:

| Method | Yield (%) | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Conversion of DME | ~56 | High | Low temperature operation; minimal by-products | Requires specialized catalysts |

| Hydroformylation | Variable | Moderate | Versatile; applicable to various alkenes | Complexity in catalyst management |

| Grignard Reaction | High | High | Direct synthesis from simple precursors | Sensitive to moisture; requires anhydrous conditions |

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form alkanes using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products

Oxidation: Corresponding aldehydes or ketones.

Reduction: Alkanes.

Substitution: Alkyl halides.

Scientific Research Applications

2,2,3-Trimethylbutan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can undergo oxidation to form aldehydes or ketones, which can further participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

The following table summarizes key properties of 2,2,3-Trimethylbutan-1-ol and related alcohols, based on available evidence:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Alcohol Type | CAS RN |

|---|---|---|---|---|---|---|

| This compound | C₇H₁₆O | 116.20 (calculated) | ~130–150 (inferred) | ~0.82 (inferred) | Primary | N/A |

| 2,3-Dimethyl-1-butanol | C₆H₁₄O | 102.17 | Not reported | Not reported | Primary | 19550-30-2 |

| 3-Methyl-2-buten-1-ol | C₅H₁₀O | 86.13 | 140 | 0.84 | Primary | 556-82-1 |

| 2-Methyl-3-buten-2-ol | C₅H₁₀O | 86.13 | 98–99 | 0.824 | Tertiary | 115-18-4 |

| 3-Methylbutan-1-ol | C₅H₁₂O | 88.15 | 132 (typical) | 0.81 (typical) | Primary | 123-51-3 |

Key Observations:

Boiling Points: Tertiary alcohols (e.g., 2-methyl-3-buten-2-ol) exhibit lower boiling points (98–99°C) compared to primary alcohols of similar molecular weight (e.g., 3-methyl-2-buten-1-ol, 140°C) due to reduced hydrogen bonding capacity . For this compound, the boiling point is expected to be higher than 2-methyl-3-buten-2-ol (tertiary) but lower than linear primary alcohols like 1-pentanol (138°C) due to branching-induced steric effects .

Density :

- Branched alcohols generally have slightly lower densities than linear isomers. The inferred density (~0.82 g/cm³) for this compound aligns with trends observed in compounds like 3-methyl-2-buten-1-ol (0.84 g/cm³) .

Reactivity :

- As a primary alcohol, this compound is expected to undergo typical oxidation reactions (e.g., forming aldehydes or carboxylic acids) but may show slower kinetics compared to less hindered primary alcohols due to its branched structure .

Research Findings and Trends

- Branching Effects : Increased branching correlates with reduced boiling points and solubility in polar solvents. For example, 2-methyl-3-buten-2-ol (tertiary) is less water-soluble than 3-methyl-2-buten-1-ol (primary) despite identical molecular weights .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,3-Trimethylbutan-1-ol in laboratory settings?

- Methodological Answer : Synthesis typically involves Grignard reactions or nucleophilic substitutions. For example, reacting trimethylacetyl chloride with a Grignard reagent (e.g., methylmagnesium bromide) under anhydrous conditions, followed by acid workup. Purification via fractional distillation (boiling point ~140–150°C inferred from analogous branched alcohols in ) or column chromatography (using silica gel and non-polar solvents) is recommended. Yields can vary based on steric hindrance; optimizing reaction temperature (e.g., 0°C to room temperature) and catalyst choice (e.g., Lewis acids) may improve efficiency .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare and NMR peaks to predicted shifts for methyl groups (δ 0.8–1.5 ppm) and hydroxyl protons (δ 1–5 ppm, depending on hydrogen bonding).

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]) at m/z 118 (calculated for CHO).

- Infrared (IR) Spectroscopy : Identify O-H stretching (~3200–3600 cm) and C-O vibrations (~1050–1150 cm).

Discrepancies in data should prompt re-evaluation of synthetic conditions or purification steps .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The bulky methyl groups adjacent to the hydroxyl group reduce accessibility to the reactive site. To study this:

Perform kinetic experiments comparing reaction rates with less hindered analogs (e.g., 2-methylbutan-1-ol).

Use computational modeling (DFT or MD simulations) to analyze steric effects on transition-state energetics.

Explore protecting group strategies (e.g., silylation of the hydroxyl) to mitigate steric limitations .

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, reports a co-crystal structure (CCDC-1914840) of this compound with an alleno-acetylenic cage receptor. Key steps:

Grow high-quality crystals via slow evaporation in non-polar solvents (e.g., hexane).

Collect diffraction data (synchrotron sources improve resolution for small molecules).

Refine the structure using software like SHELXL, focusing on methyl group orientations and hydrogen-bonding networks .

Q. How can conflicting spectroscopic data for this compound be resolved?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from dynamic effects or impurities. Strategies include:

- Variable-Temperature NMR : Identify temperature-dependent conformational changes.

- 2D NMR (COSY, HSQC) : Map coupling between protons and carbons to confirm assignments.

- Cross-Validation with SCXRD : Use crystallographic data (e.g., bond lengths/angles from ) to validate proposed structures .

Q. What role does this compound play in molecular recognition studies?

- Methodological Answer : Its branched structure makes it a model guest for host-guest chemistry. Design experiments by:

Synthesizing enantiopure receptors (e.g., alleno-acetylenic cages as in ).

Measuring binding affinities via isothermal titration calorimetry (ITC) or NMR titrations.

Analyzing selectivity through competitive experiments with linear alcohols (e.g., propan-1-ol) .

Properties

IUPAC Name |

2,2,3-trimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-6(2)7(3,4)5-8/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMOAJMEFGYSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595861 | |

| Record name | 2,2,3-Trimethylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55505-23-2 | |

| Record name | 2,2,3-Trimethylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanol, 2,2,3-trimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.